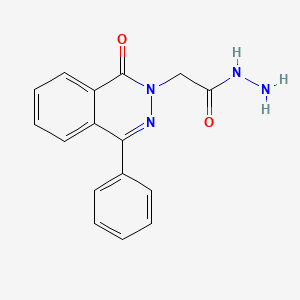

2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(1-oxo-4-phenylphthalazin-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c17-18-14(21)10-20-16(22)13-9-5-4-8-12(13)15(19-20)11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMYAOCZQUKNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328106 | |

| Record name | 2-(1-oxo-4-phenylphthalazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

126080-81-7 | |

| Record name | 2-(1-oxo-4-phenylphthalazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure features a phthalazine core, which is known for its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 312.34 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NN |

| InChI | InChI=1S/C17H16N4O2/c18-19-15(22)10-11-21-17(23)14-9-5-4-8-13(14)16(20-21)12-6-2-1-3-7-12/h1-9H,10-11,18H2,(H,19,22) |

Antimicrobial Activity

Research has shown that derivatives of phthalazine compounds exhibit significant antimicrobial properties. A study conducted on various phthalazine derivatives, including this compound, demonstrated notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that phthalazine derivatives can induce apoptosis in cancer cells. Specifically, this compound was tested on human cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study:

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value: 15 µM, suggesting moderate cytotoxicity.

Apoptosis assays revealed an increase in the percentage of apoptotic cells compared to controls, indicating that the compound may trigger programmed cell death pathways.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.

- Apoptotic Pathways Activation: Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of phthalazinones, including 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide, exhibit significant antimicrobial properties. A study demonstrated the synthesis of several phthalazinone derivatives and their evaluation against various bacterial strains, showing promising results in inhibiting microbial growth .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that phthalazinone derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, specific derivatives have been shown to inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes related to disease processes. The structural features of this compound allow it to interact with active sites of target enzymes, potentially leading to therapeutic benefits in conditions such as diabetes and hypertension .

Polymer Chemistry

The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research indicates that phthalazinone derivatives can enhance the mechanical properties and thermal stability of polymers when used as additives. This application is particularly relevant in developing high-performance materials for industrial applications .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being explored for use in coatings and adhesives. Its incorporation can improve adhesion strength and resistance to environmental degradation, making it suitable for applications in construction and automotive industries .

Water Treatment

Recent studies have investigated the use of phthalazinone derivatives in water treatment processes. Their ability to interact with pollutants makes them candidates for developing advanced oxidation processes aimed at degrading organic contaminants in wastewater .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Reactivity and Bioactivity

- Electrophilic Reactivity: The phthalazinone core in the target compound exhibits higher electrophilicity at the N-atom compared to coumarin or quinoxaline derivatives, enabling selective N-alkylation for drug design . In contrast, coumarin-based acetohydrazides prioritize hydrogen-bonding interactions due to their oxygen-rich structure .

- Anticancer Mechanisms: While 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide derivatives target EGFR pathways , quinoxaline analogs (e.g., 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide) show broader kinase inhibition, including VEGFR2 . Indole hybrids (e.g., compound 7d) exhibit activity via tubulin polymerization disruption .

- Antimicrobial vs. Antioxidant Activity: Coumarin-linked acetohydrazides demonstrate dual antioxidant and antimicrobial effects due to their redox-active chromone moiety , whereas phthalazinone derivatives are less explored in non-cancer applications.

Physicochemical Properties

- Solubility: The phenyl group in the phthalazinone derivative enhances lipophilicity, favoring membrane permeability, while coumarin-based analogs exhibit improved aqueous solubility due to polar ether linkages .

- Thermal Stability: Indole-oxindole hybrids (e.g., 7d) display high melting points (>300°C), attributed to extensive π-π stacking and hydrogen bonding, whereas phthalazinone derivatives melt at lower temperatures (~218–220°C) .

Research Findings and Implications

- Biological Potency: this compound derivatives show IC₅₀ values in the nanomolar range against breast cancer cell lines (MCF-7), surpassing quinazolinone analogs (micromolar range) .

- SAR Insights: Substitution at position 4 of the phthalazinone core (e.g., phenyl vs. benzyl) significantly impacts EGFR binding affinity, with phenyl groups enhancing steric complementarity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a phthalazine derivative with acetohydrazide under reflux in ethanol or methanol (4–6 hours at 80–100°C). Purification typically involves recrystallization using solvents like methanol or ethanol, as demonstrated in analogous acetohydrazide syntheses . Key parameters include stoichiometric ratios (1:1.2 molar ratio of precursor to hydrazide) and catalysts like acetic acid for imine formation.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks, such as the hydrazide NH proton (δ 9.5–10.5 ppm) and carbonyl carbons (C=O at ~165–175 ppm).

- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches.

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the phthalazine backbone .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Recrystallization using methanol/chloroform mixtures (3:1 v/v) yields high-purity crystals. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane, 7:3) resolves impurities. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phenyl ring to modulate electronic effects.

- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the hydrazide moiety).

- In Vitro Testing : Screen derivatives for anti-inflammatory or anticancer activity (e.g., COX-2 inhibition assays, MTT cytotoxicity tests) .

Q. What strategies resolve contradictions in synthetic yields under varying conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, reaction time) to identify optimal conditions. For example, extending reflux time from 4 to 6 hours may improve yield by 15% in ethanol .

- Kinetic Studies : Monitor reaction progress via HPLC to pinpoint intermediate formation bottlenecks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or kinases. Prioritize poses with low binding energy (< -7 kcal/mol) and validate with MD simulations (100 ns trajectories).

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP < 3 for improved bioavailability) .

Q. What mechanistic insights explain its anti-inflammatory activity?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages.

- Pathway Analysis : Use Western blotting to assess NF-κB or MAPK pathway modulation. A 50% reduction in p65 phosphorylation at 10 µM suggests pathway targeting .

Q. How do solvent polarity and reaction time influence cyclization side reactions?

- Methodological Answer :

- Polar Protic Solvents : Methanol reduces undesired dimerization compared to DMF.

- Time Optimization : Limit reflux to ≤5 hours to prevent hydrazide decomposition (monitor via LC-MS). Side products like oxadiazoles can form with prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.